
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Übersicht
Beschreibung
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position of the phenyl ring, and a benzisoxazole core structure. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 5-bromo-2,1-benzisoxazole.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 5-bromo-2,1-benzisoxazole.
Industrial Production Methods
Industrial production of 5-Bromo-3-(4-methoxyphenyl)-2,
Biologische Aktivität
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is a compound belonging to the benzisoxazole class, recognized for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including its mechanism of action, synthesis methods, and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₀BrN₁O₂, with a molecular weight of approximately 304.14 g/mol. The compound features a benzisoxazole core with a bromine atom at the 5-position and a methoxy group at the para position of the phenyl ring. This unique structure enhances its reactivity and potential biological activity.
Anticancer Properties
Research indicates that benzisoxazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in cancer pathways. For instance, related isoxazole derivatives have demonstrated cytotoxic effects on breast cancer (MCF-7) cells, with IC₅₀ values ranging from 8.75 µM to 15.33 µM .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may interact with histone deacetylases (HDACs), which play a crucial role in cancer cell regulation. The binding affinity of the compound is enhanced by the presence of the bromine atom and methoxy group, contributing to its effectiveness in modulating enzyme activity .
Antimicrobial Activity
Benzisoxazoles are also known for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various bacterial and fungal strains. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results in inhibiting microbial growth.
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The compound's ability to bind effectively to these targets is influenced by its chemical structure, particularly the bromine and methoxy substitutions.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Condensation Reactions : Utilizing nitroarenes and benzylic C–H acids under aprotic conditions.
- Substitution Reactions : Formation of substituted benzisoxazoles through electrophilic aromatic substitution methods.
These methods highlight the compound's versatility in synthesis and potential for further modification to enhance biological activity .
Case Studies
Case Study 1: Anticancer Activity
A study investigated various benzisoxazole derivatives for their anticancer effects on MCF-7 breast cancer cells. Among tested compounds, those with similar structural features to this compound showed IC₅₀ values indicating significant cytotoxicity against cancer cells while being non-toxic to normal cells .
Case Study 2: Enzyme Inhibition
Research focused on the interaction between benzisoxazole derivatives and HDACs revealed that compounds structurally akin to this compound could inhibit HDAC activity effectively, suggesting potential therapeutic applications in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities of selected benzisoxazole derivatives compared to this compound:
Compound Name | Structure | Anticancer Activity (IC₅₀) | Enzyme Target |
---|---|---|---|
This compound | C₁₄H₁₀BrN₁O₂ | TBD | HDACs |
5-Bromo-3-phenyl-2,1-benzisoxazole | C₁₃H₈BrN₁O | TBD | TBD |
3-Methyl-2,1-benzisoxazole | C₉H₉N₁O | TBD | TBD |
Eigenschaften
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEUUAXXKPVLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223119 | |
Record name | 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-21-2 | |
Record name | 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406614 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-3-(4-METHOXYPHENYL)-2,1-BENZISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDQ2KGY7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.